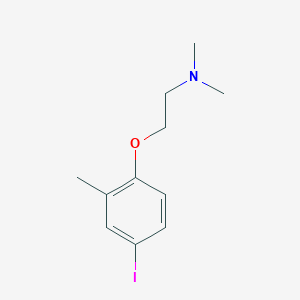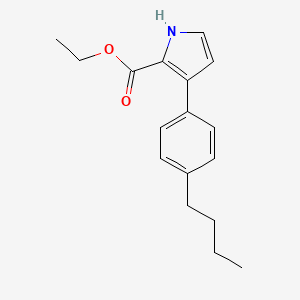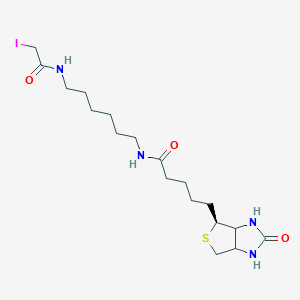
N-Iodoacetyl-N'-biotinylhexylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is a biotinylated compound that is commonly used in biochemical and molecular biology research. This compound is particularly useful for labeling proteins and other biomolecules due to its ability to form stable covalent bonds with thiol groups. The biotin moiety allows for easy detection and purification using avidin or streptavidin-based systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine typically involves the reaction of biotin with iodoacetic acid and 1,6-hexanediamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Reaction with Iodoacetic Acid: The biotin-NHS ester is then reacted with iodoacetic acid to form biotinyl-iodoacetate.
Coupling with 1,6-Hexanediamine: Finally, the biotinyl-iodoacetate is coupled with 1,6-hexanediamine under basic conditions to yield N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Industrial Production Methods
Industrial production of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiol groups.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and dithiothreitol.
Reaction Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure the thiol groups are in their reactive form.
Major Products
The major products formed from these reactions are biotinylated proteins or peptides, where the thiol group of the protein or peptide has formed a covalent bond with the iodoacetyl group of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
科学研究应用
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine has a wide range of applications in scientific research:
Protein Labeling: It is used to label proteins with biotin, allowing for easy detection and purification using avidin or streptavidin-based systems.
Thiol Proteomics: The compound is used in thiol proteomics to study the redox state of proteins and identify reactive thiol groups.
Drug Delivery: It is used in the development of targeted drug delivery systems, where biotinylated drugs can be directed to specific cells or tissues using avidin or streptavidin.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules together for various applications in biotechnology and medicine.
作用机制
The mechanism of action of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine involves the formation of a covalent bond between the iodoacetyl group and thiol groups on proteins or other biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The biotin moiety allows for subsequent detection and purification using avidin or streptavidin-based systems.
相似化合物的比较
Similar Compounds
N-Biotinyl-N’-(iodoacetyl)ethylenediamine: Similar in structure but with a shorter linker.
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Another biotinylation reagent that reacts with primary amines instead of thiols.
Uniqueness
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is unique due to its ability to specifically react with thiol groups, providing a stable and specific method for labeling proteins and other biomolecules. The 1,6-hexanediamine linker also provides flexibility and reduces steric hindrance, making it more effective in certain applications compared to shorter linkers.
属性
分子式 |
C18H31IN4O3S |
|---|---|
分子量 |
510.4 g/mol |
IUPAC 名称 |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13?,14-,17?/m0/s1 |
InChI 键 |
DNXDWMHPTVQBIP-UUCFBXCCSA-N |
手性 SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


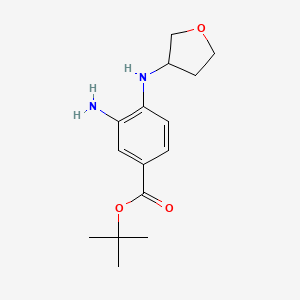
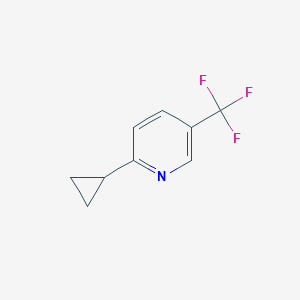
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)

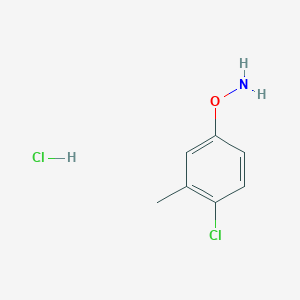

![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)
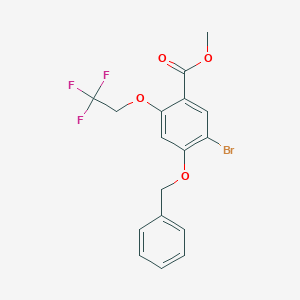
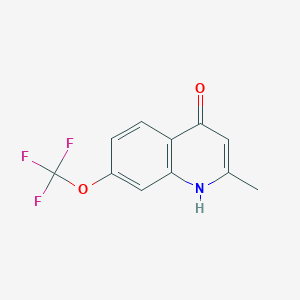
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
